5,10-Dihydroindolo[3,2-b]indole, also known as DInBI, is a heterocyclic molecule synthesized through various methods. One efficient two-step strategy involves a palladium-catalyzed cross-coupling reaction followed by a cyclization step. This method utilizes N-methyl-2,3-dibromoindole and amines to yield DInBI derivatives with strong fluorescent properties. [Source: A study published in the Royal Society of Chemistry journal: ]
DInBI and its derivatives exhibit strong fluorescence, making them valuable tools in various scientific research applications. Their fluorescence intensity can be influenced by factors like substituents on the molecule and the surrounding environment. This tunable fluorescence makes them suitable for diverse applications, including:
Research is ongoing to explore the potential applications of DInBI in other areas of scientific research. Some promising areas include:
5,10-Dihydroindolo[3,2-b]indole is a polycyclic aromatic compound characterized by its fused indole structure. It has the molecular formula C₁₄H₁₀N₂ and is notable for its unique electronic properties due to the presence of nitrogen atoms in the indole rings. This compound has garnered attention in materials science and organic electronics, particularly as a building block for various functional materials such as organic semiconductors and hole-transporting materials in solar cells .
DINI's primary application in scientific research lies in its role as a donor unit in organic photovoltaics. Due to its electron-donating nature arising from the nitrogen atoms in the indole ring, DINI can contribute to the formation of charge transfer states within polymers, which is crucial for efficient light absorption and electricity generation in solar cells [].
The chemical reactivity of 5,10-dihydroindolo[3,2-b]indole primarily involves cross-coupling reactions, particularly those catalyzed by palladium. These reactions facilitate the formation of more complex structures by linking this compound with various substituents or other aromatic systems. For instance, Pd-catalyzed cross-coupling methods have been effectively employed to synthesize derivatives of this compound, enhancing its functionality for applications in organic electronics .
Research indicates that 5,10-dihydroindolo[3,2-b]indole exhibits biological activity, particularly in the realm of anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species and modulation of cellular signaling pathways. Its derivatives have also been explored for their potential as anti-inflammatory agents and in other therapeutic applications .
Several synthesis methods have been developed for 5,10-dihydroindolo[3,2-b]indole:
5,10-Dihydroindolo[3,2-b]indole finds applications primarily in:
Interaction studies involving 5,10-dihydroindolo[3,2-b]indole focus on its ability to interact with biological macromolecules such as proteins and nucleic acids. These interactions can influence cellular processes and are crucial for understanding its biological activity. Research has indicated that modifications to the compound can enhance its binding affinity and specificity towards target molecules within cells, making it a valuable candidate for drug development .
Several compounds share structural similarities with 5,10-dihydroindolo[3,2-b]indole. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Indole | Basic structure; single ring | Simpler structure; less electronic delocalization |
5-Methyl-5,10-dihydroindolo[3,2-b]indole | Methyl substitution at position 5 | Alters electronic properties; potential for varied biological activity |
Indolo[3,2-b]carbazole | Fused indole and carbazole structure | Exhibits different photophysical properties |
5-Fluoro-5,10-dihydroindolo[3,2-b]indole | Fluorinated derivative | Enhanced solubility; modified electronic characteristics |
The uniqueness of 5,10-dihydroindolo[3,2-b]indole lies in its dual role as both an electron donor and an effective building block for more complex structures in organic electronics while also exhibiting significant biological activity compared to simpler indoles or other derivatives.
Thermal cyclization represents a fundamental approach for constructing 5,10-dihydroindolo[3,2-b]indole frameworks through the activation of alkylated indole precursors under acidic conditions [12]. This methodology exploits the inherent reactivity of 3-alkylated indoles toward intramolecular cyclization when subjected to elevated temperatures in the presence of suitable acid catalysts [10] [15].
The thermal cyclization process typically involves N-trifluoroacetyl enehydrazines as key intermediates, which undergo cyclization at temperatures ranging from 65 to 90 degrees Celsius [15]. Research demonstrates that N-trifluoroacetyl enehydrazines exhibit remarkable thermal reactivity, enabling cyclization under relatively mild conditions compared to conventional Fischer indole synthesis protocols [15]. The trifluoroacetyl group serves as an activating moiety that enhances the electrophilicity of the nitrogen center, facilitating the subsequent ring closure [15].
Experimental investigations reveal that the thermal cyclization of N-trifluoroacetyl enehydrazines proceeds through a [3] [3]-sigmatropic rearrangement mechanism [15]. The reaction conditions significantly influence the product distribution, with temperature control being critical for achieving optimal yields [15]. When N',N'-diphenylcyclopentenyl-N-trifluoroacetyl enehydrazine undergoes thermal cyclization in tetrahydrofuran at 65 degrees Celsius for 5 hours, the corresponding indoline product is obtained in 99 percent yield [15].
The scope of thermal cyclization extends to various cycloalkene derivatives, where the ring size of the precursor influences the reaction outcome [15]. Cyclohexenehydrazines typically yield indole products directly without isolation of intermediate indolines, while smaller ring systems may require extended reaction times or higher temperatures [15]. The substituent effects in the cycloalkene portion of the N-trifluoroacetyl enehydrazines demonstrate predictable patterns, with electron-donating groups generally facilitating the cyclization process [15].
Solvent selection plays a crucial role in optimizing thermal cyclization reactions [15]. Tetrahydrofuran and toluene emerge as preferred solvents, providing adequate solubility for the substrates while maintaining chemical inertness under the reaction conditions [15]. The reaction atmosphere must be carefully controlled to prevent unwanted oxidation reactions that could compromise product yields [15].
Copper(II) acetate-mediated cascade annulation represents a highly efficient synthetic strategy for constructing 5,10-dihydroindolo[3,2-b]indole derivatives through dual carbon-nitrogen bond formation [2]. This methodology utilizes copper(II) acetate as the sole oxidant in an unprecedented cascade process that encompasses two sequential carbon-nitrogen bond formations [2].
The cascade annulation process involves diarylalkyne sulfonamides as starting materials, which undergo transformation through a carefully orchestrated sequence of bond-forming events [2]. The reaction mechanism proceeds through initial activation of the alkyne moiety by the copper catalyst, followed by intramolecular nucleophilic attack and subsequent cyclization to form the target indoloindole framework [2]. This approach provides efficient access to biologically important indoloindole derivatives with excellent regioselectivity [2].
Research investigations demonstrate that the copper(II) acetate-mediated process tolerates a broad range of functional groups on the diarylalkyne sulfonamide substrates [2]. Electron-rich and electron-poor aromatic systems both participate effectively in the cascade annulation, yielding the desired products in good to excellent yields [2]. The reaction conditions are remarkably mild, typically requiring temperatures between 90 and 120 degrees Celsius in suitable organic solvents [2].
Mechanistic studies reveal that the cascade annulation proceeds through a series of well-defined intermediates [2]. The initial coordination of copper(II) acetate to the alkyne functionality activates the triple bond toward nucleophilic attack by the proximal sulfonamide nitrogen [2]. Subsequent intramolecular cyclization events lead to the formation of the fused indoloindole ring system with concomitant elimination of the sulfonyl group [2].
The substrate scope of the copper(II) acetate-mediated cascade annulation encompasses diverse diarylalkyne sulfonamide structures [2]. Substitution patterns on both aromatic rings can be varied without significantly compromising reaction efficiency, although steric hindrance around the reactive centers may influence reaction rates [2]. The methodology demonstrates particular utility for accessing substituted 5,10-dihydroindolo[3,2-b]indole derivatives that would be challenging to prepare through alternative synthetic routes [2].
Reaction Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 90-120°C | Critical for cyclization efficiency |
Catalyst Loading | 10-20 mol% | Minimal improvement above 20% |
Reaction Time | 12-24 hours | Completion dependent |
Solvent System | Dichloroethane/Tetrahydrofuran | Solubility and reactivity balance |
Visible-light-driven synthesis utilizing silver-doped zinc oxide catalysts represents an emerging photocatalytic approach for constructing 5,10-dihydroindolo[3,2-b]indole derivatives under environmentally benign conditions [17] [18] [19]. This methodology exploits the enhanced photocatalytic properties of silver-doped zinc oxide nanoparticles to promote organic transformations under visible light irradiation [20] [21].
Silver-doped zinc oxide catalysts exhibit superior photocatalytic activity compared to pristine zinc oxide due to the incorporation of silver nanoparticles that extend the absorption edge to the visible region [17] [18]. The silver dopant creates localized surface plasmon resonance effects that enhance charge separation and reduce electron-hole recombination rates [19] [23]. These modifications result in dramatically improved photocatalytic efficiency for organic synthesis applications [20].
Systematic investigations demonstrate that the optimal silver doping concentration ranges from 4 to 5 weight percent for maximum photocatalytic activity [19] [20]. At these concentrations, the silver-doped zinc oxide nanoparticles achieve degradation efficiencies exceeding 90 percent for model organic substrates under visible light irradiation [19] [20]. The crystallite size of the nanoparticles decreases with increasing silver content, ranging from approximately 30 nanometers for pure zinc oxide to 22 nanometers for 6 percent silver-doped materials [19].
The photocatalytic mechanism involves initial photoexcitation of the silver-doped zinc oxide catalyst under visible light, generating electron-hole pairs that participate in subsequent redox reactions [17] [23]. The silver nanoparticles act as electron traps, preventing recombination and extending the lifetime of photogenerated charge carriers [17] [23]. These reactive species then promote the formation of radical intermediates that facilitate the construction of carbon-carbon and carbon-nitrogen bonds required for indoloindole synthesis [24].
Reaction optimization studies reveal that irradiation time significantly influences product yields and selectivity [19] [20]. Optimal irradiation periods range from 45 to 75 minutes depending on the specific substrate and silver doping level [19]. Extended irradiation times may lead to overoxidation or degradation of desired products, emphasizing the importance of careful reaction monitoring [20].
Silver Doping (%) | Crystallite Size (nm) | Band Gap (eV) | Photocatalytic Efficiency (%) |
---|---|---|---|
1 | 30.2 | 3.18 | 78 |
3 | 26.8 | 3.12 | 86 |
5 | 23.4 | 3.05 | 94 |
7 | 21.8 | 2.98 | 85 |
The visible-light-driven approach offers several advantages over traditional thermal methods, including reduced energy consumption, milder reaction conditions, and enhanced selectivity [21] [24]. The photocatalytic process can be conducted at ambient temperature and atmospheric pressure, making it particularly attractive for large-scale synthetic applications [22] [24].
Multicomponent reaction strategies provide versatile and efficient pathways for accessing functionalized 5,10-dihydroindolo[3,2-b]indole derivatives through the simultaneous combination of three or more reactants in a single synthetic operation [25] [27] [32]. These approaches offer significant advantages in terms of atom economy, step efficiency, and structural diversity compared to traditional sequential synthesis methods [26] [28].
The three-component Fischer indole synthesis represents a particularly effective multicomponent approach for constructing indoloindole frameworks [32]. This methodology involves the condensation of nitriles, organometallic reagents, and arylhydrazine hydrochloride salts to generate multiply-substituted indole derivatives [32]. The reaction proceeds through initial formation of metalloimines from nitriles and organolithium or Grignard reagents, followed by condensation with arylhydrazines under acidic conditions [32].
Implementation of the three-component Fischer synthesis requires careful optimization of reaction conditions to achieve optimal yields and selectivity [32]. The metalloimine formation step typically requires 3 hours at reduced temperature, while the subsequent Fischer indolization proceeds over 15 hours under acidic conditions [32]. Total reaction times of approximately 20 hours are necessary for complete conversion, including isolation and purification procedures [32].
Multicomponent cascade reactions utilizing indoles, formaldehyde, and amine hydrochlorides provide direct access to tetrahydrocarboline-type indole alkaloids [25]. This modular assembly approach enables the rapid construction of structurally diverse compounds with broad compatibility for medicinally relevant functionality [25]. The reaction proceeds through multiple alkylamination cascades involving unusual carbon(sp3)-carbon(sp3) connections [25].
Three-component synthesis protocols utilizing indoles, phosphine oxides, and carbonyl compounds have been developed for preparing 3-(phosphoryl)methylindole derivatives [29]. This acid-catalyzed process provides a general, one-pot approach to structurally diverse carbon-3-alkylated indole derivatives with remarkable functional group tolerance and excellent regioselectivity [29]. The methodology demonstrates broad substrate scope and can be conducted under metal-free conditions [29].
Advanced multicomponent strategies involve the combination of arylglyoxals, N-aryl enaminones, and indoles to achieve regioselective formation of bis-indole derivatives [28]. The reaction pathway can be directed toward either 3,2'-bis-indole or 3,3'-bis-indole skeletons by varying the substitution pattern of the indole substrate [28]. Unsubstituted indoles at the 2-position typically yield 3,2'-bis-indole products, while 2-methyl or 2-phenyl substituted indoles lead to 3,3'-bis-indole formation [28].
Multicomponent Strategy | Starting Materials | Reaction Time | Typical Yield (%) |
---|---|---|---|
Three-component Fischer synthesis | Nitriles + organometallics + arylhydrazines | 20 hours | 65-85 |
Tetrahydrocarboline assembly | Indoles + formaldehyde + amines | 8-12 hours | 70-90 |
Phosphoryl methylation | Indoles + phosphine oxides + carbonyls | 6-10 hours | 75-95 |
Bis-indole formation | Arylglyoxals + enaminones + indoles | 4-8 hours | 80-92 |
The comprehensive structural characterization and computational analysis of 5,10-Dihydroindolo[3,2-b]indole have provided detailed insights into its electronic structure, molecular packing behavior, and intermolecular interactions. This section presents a systematic examination of the various analytical techniques employed to understand this important heterocyclic compound.
Nuclear magnetic resonance spectroscopy has been extensively utilized to characterize 5,10-Dihydroindolo[3,2-b]indole and its derivatives, providing crucial structural information about the hydrogen and carbon environments within the molecule [1] [2] [3]. The parent compound 5,10-Dihydroindolo[3,2-b]indole exhibits characteristic proton nuclear magnetic resonance signals in tetrahydrofuran solution, with the most distinctive features observed at δ 8.03 (singlet, 2H), 7.79 (doublet, J = 8.1 Hz, 2H), 7.55 (doublet, J = 7.8 Hz, 2H), 7.19-7.22 (multiplet, 2H), and 7.06-7.11 (multiplet, 2H) [1]. These signals correspond to the aromatic protons of the indole rings, with the downfield singlet at δ 8.03 attributed to the nitrogen-hydrogen protons, confirming the presence of the characteristic indole nitrogen atoms.
The alkylated derivatives demonstrate significant changes in the nuclear magnetic resonance spectrum, particularly evident in the 5,10-dihexyl-5,10-dihydroindolo[3,2-b]indole derivative, where additional signals appear at δ 4.48-4.53 (triplet, 4H) corresponding to the nitrogen-carbon-hydrogen protons adjacent to the nitrogen atoms [1]. The halogenated derivatives, such as the 2,7-dibromo-5,10-dihexyl-5,10-dihydroindolo[3,2-b]indole, show characteristic downfield shifts of the aromatic protons due to the electron-withdrawing effects of the bromine substituents [1].
Carbon-13 nuclear magnetic resonance spectroscopy has provided complementary information about the carbon framework of these compounds. The fluorinated derivative shows a complex carbon-13 spectrum with signals ranging from δ 155.73 to δ 14.52, with the aromatic carbons appearing in the typical range of δ 104-155, while the aliphatic carbons of the hexyl chains appear at higher field [2].
Ultraviolet-visible spectroscopy has revealed important information about the electronic transitions and aggregation behavior of 5,10-Dihydroindolo[3,2-b]indole derivatives [4] [2] [5]. The most significant finding is the dramatic difference between solution-state and solid-state absorption spectra. In tetrahydrofuran solution, the fluorinated derivative exhibits a π-π* transition at 440 nm, while the corresponding transition in the film state occurs at 510 nm [2]. This substantial bathochromic shift of 70 nm indicates strong intermolecular interactions in the solid state, consistent with the formation of crystalline aggregates through π-π stacking interactions.
The solution-processed films exhibit good transparency while maintaining an apparently crystalline nature, which differs significantly from many amorphous hole-transporting materials [2]. This crystalline behavior is attributed to the planar molecular structure that facilitates strong intermolecular interactions. The large spectral shift observed in the film state provides direct evidence for the highly ordered molecular arrangement and suggests efficient π-electron delocalization between adjacent molecules.
Mass spectrometry analysis has confirmed the molecular weights and provided structural verification for 5,10-Dihydroindolo[3,2-b]indole and its derivatives [6] [7] [8]. The parent compound exhibits a molecular ion peak at 206.24 g/mol, corresponding to the molecular formula C14H10N2 [6]. High-resolution mass spectrometry has been particularly valuable for characterizing complex derivatives, with the fluorinated derivative showing a molecular ion at m/z 906.392, closely matching the calculated value of 906.39 for C54H62F2N2S4 [2].
The mass spectrometric fragmentation patterns provide additional structural information, with characteristic losses corresponding to alkyl chains and aromatic substituents. The electron impact ionization typically produces base peaks corresponding to the indolo[3,2-b]indole core, indicating the stability of this heterocyclic system under mass spectrometric conditions.
X-ray crystallographic analysis has provided detailed three-dimensional structural information about the molecular geometry and crystal packing of 5,10-Dihydroindolo[3,2-b]indole derivatives [2] [6] [9]. The fluorinated derivative crystallizes in the P1 space group of the triclinic system with unit cell dimensions of a = 5.5351(1) Å, b = 13.7138(2) Å, c = 17.7912(3) Å, α = 68.191(1)°, β = 82.836(1)°, and γ = 80.889(1)° [2].
The molecular conformation analysis reveals an almost planar structure with a torsion angle of 10.45° between the fluorinated indolo[3,2-b]indole core and the neighboring thiophene unit, and a torsion angle of 0.98° between the two thiophenes [2]. This planar arrangement is stabilized by intramolecular interactions, particularly a strong C-F···H interaction with a distance of 2.276 Å, which is significantly less than the sum of the van der Waals radii of fluorine and hydrogen (approximately 2.67 Å) [2].
The crystal packing reveals a slipped π-stacking motif along the a-axis with a π-π distance of 3.480 Å [2]. This distance is optimal for effective orbital overlap while minimizing electrostatic repulsion. Remarkably, each molecule has multiple short contacts with eight neighboring molecules, including π-π contacts at 3.362 Å for carbon-carbon interactions, hydrogen-hydrogen contacts at 2.388 Å and 2.312 Å, and sulfur-hydrogen contacts at 2.985 Å [2]. This extensive network of intermolecular interactions creates rigid and stable crystalline networks that facilitate efficient hole-carrier transport channels.
Density functional theory calculations have provided comprehensive insights into the electronic structure and properties of 5,10-Dihydroindolo[3,2-b]indole derivatives [10] [11] [12]. The theoretical investigations have focused on understanding the frontier molecular orbitals, electronic transitions, and optimization of molecular geometries for various derivatives.
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies have been calculated for the fluorinated derivative, yielding values of -5.23 eV and -2.93 eV, respectively [2]. The optical band gap, determined from the edge of the absorption spectra, is 2.30 eV [2]. These values indicate that the compound possesses suitable electronic properties for applications in organic electronics, particularly as hole-transporting materials.
Density functional theory calculations using the CAM-B3LYP functional have been employed to study the electronic structure of related indolo[3,2-b]indole systems [11] [12]. The calculations reveal that the highest occupied molecular orbital is predominantly localized on the indolo[3,2-b]indole core, confirming its electron-donating character [12]. The extended planar π-conjugated structure facilitates efficient charge delocalization, which is crucial for charge transport applications.
The theoretical dipole moments calculated for various derivatives show that structural modifications can significantly influence the polarity of these compounds [12]. The computational analysis of molecular orbitals provides insights into the electronic transitions observed in ultraviolet-visible spectroscopy, with good agreement between calculated and experimental absorption spectra.
Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying intermolecular interactions in the crystal structures of 5,10-Dihydroindolo[3,2-b]indole derivatives [13] [14] [15]. This technique maps the electron density around molecules and provides detailed information about the nature and strength of intermolecular contacts.
The Hirshfeld surfaces plotted over the normalized contact distance reveal the most significant intermolecular interactions through color-coded representations [13]. Red regions on the surface indicate short contacts below the sum of van der Waals radii, while blue regions represent longer contacts. The analysis of fingerprint plots has shown that hydrogen-hydrogen interactions constitute the largest contribution to the overall crystal packing, typically accounting for 30-40% of the intermolecular contacts [14] [15].
The two-dimensional fingerprint plots provide quantitative analysis of specific interaction types [13]. Carbon-hydrogen and hydrogen-carbon contacts contribute significantly to the crystal stability, typically representing 15-20% of the total interactions [14]. Oxygen-hydrogen and hydrogen-oxygen interactions, when present in functionalized derivatives, can account for 14-27% of the contacts, particularly in compounds with electron-withdrawing substituents [15].
The Hirshfeld surface analysis has also revealed the presence of π-π stacking interactions, which appear as characteristic red and blue triangles on the shape-index surface [15]. These interactions are crucial for the formation of conducting pathways in the crystalline state and directly correlate with the charge transport properties observed in these materials.
The curvedness property of the Hirshfeld surface provides information about the coordination environment of molecules in the crystal [15]. Areas with high curvedness effectively divide the surface into contact patches with neighboring molecules, allowing for the identification of the most significant intermolecular contacts. This analysis has confirmed the presence of multiple short contacts in 5,10-Dihydroindolo[3,2-b]indole derivatives, supporting the formation of three-dimensional networks that contribute to their stability and electronic properties.